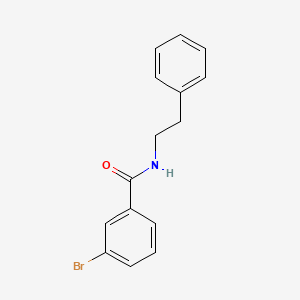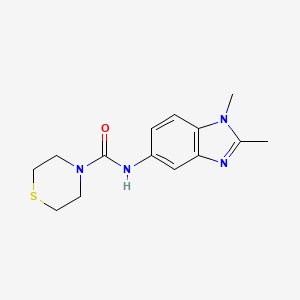![molecular formula C15H14F3NO3S B5728004 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is commonly referred to as TFMMS, and it has been synthesized using different methods. The synthesis method used determines the purity and yield of the final product.
Mecanismo De Acción
The mechanism of action of TFMMS is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
TFMMS has been shown to have anti-inflammatory and analgesic effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. TFMMS has been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMMS has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It has a low toxicity profile and can be used in a wide range of concentrations. However, TFMMS has some limitations for lab experiments. It is not water-soluble and can only be dissolved in organic solvents. This limits its use in aqueous-based experiments. It also has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of TFMMS. One direction is to study its potential as a treatment for other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential as a herbicide in agriculture. Further studies are needed to fully understand the mechanism of action of TFMMS and its potential applications in various fields.
Conclusion:
In conclusion, 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in medicine, agriculture, and environmental science. The synthesis method used determines the purity and yield of the final product. TFMMS has been shown to have anti-inflammatory and analgesic effects and can inhibit the activity of the enzyme carbonic anhydrase. It has several advantages for lab experiments but also has some limitations. There are several future directions for the study of TFMMS, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
TFMMS can be synthesized using different methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-trifluoromethyl aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-trifluoromethylaniline in the presence of a copper catalyst. The yield and purity of the final product depend on the synthesis method used.
Aplicaciones Científicas De Investigación
TFMMS has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, TFMMS has been shown to have anti-inflammatory and analgesic effects. It has been studied as a potential treatment for neuropathic pain and inflammatory bowel disease. In agriculture, TFMMS has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, TFMMS has been studied as a potential water treatment agent due to its ability to remove pollutants from water.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-9-13(7-8-14(10)22-2)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNNDKDLFPYHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)



![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)

![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)


![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)